molecular formula C16H17NO2S B2455076 2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 1232816-92-0

2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol

Cat. No.: B2455076
CAS No.: 1232816-92-0
M. Wt: 287.38
InChI Key: RAWWXQIDMIZMEJ-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol typically involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-(methylthio)aniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: The parent compound.

    2-methoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol: Similar structure with a methoxy group instead of an ethoxy group.

    2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)benzaldehyde: Similar structure with an aldehyde group instead of a phenol group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. This versatility makes it valuable in various fields of scientific research .

Properties

IUPAC Name

2-ethoxy-6-[(3-methylsulfanylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-3-19-15-9-4-6-12(16(15)18)11-17-13-7-5-8-14(10-13)20-2/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWWXQIDMIZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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